2'-amino-1-[(4-fluorophenyl)methyl]-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
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Overview
Description
2’-amino-1-[(4-fluorophenyl)methyl]-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-1-[(4-fluorophenyl)methyl]-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile typically involves multi-step organic reactions. The process starts with the preparation of the indole and pyrano[3,2-c]pyridine intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2’-amino-1-[(4-fluorophenyl)methyl]-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2’-amino-1-[(4-fluorophenyl)methyl]-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-[(4-fluorophenyl)methyl]indole-2,3-dione: This compound shares a similar indole structure but lacks the spiro configuration and additional functional groups.
5-amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl(2-methylphenyl)methanone: This compound has a similar fluorophenyl group but differs in its core structure and functional groups.
Uniqueness
2’-amino-1-[(4-fluorophenyl)methyl]-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile is unique due to its spiro configuration, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2'-amino-1-[(4-fluorophenyl)methyl]-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4/c1-16-13-22-23(25(33)31(16)11-12-35-2)27(20(14-29)24(30)36-22)19-5-3-4-6-21(19)32(26(27)34)15-17-7-9-18(28)10-8-17/h3-10,13H,11-12,15,30H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXADIFZZWIAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CCOC)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C(=C(O2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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